molecular formula C5H5N3O B1595071 5-Pyrimidinecarboxamide CAS No. 40929-49-5

5-Pyrimidinecarboxamide

Cat. No.: B1595071
CAS No.: 40929-49-5
M. Wt: 123.11 g/mol
InChI Key: QDXGKRWDQCEABB-UHFFFAOYSA-N
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Description

. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: 5-Pyrimidinecarboxamide can be synthesized through the reaction of pyrimidine-5-carboxylic acid with ammonia or an amine under dehydration conditions.

  • Industrial Production Methods: The compound is typically produced on an industrial scale using chemical synthesis methods that involve the reaction of pyrimidine derivatives with ammonia or amines in the presence of a dehydrating agent.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form pyrimidine-5-carboxylic acid.

  • Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

  • Substitution: Substitution reactions can occur at various positions on the pyrimidine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Pyrimidine-5-carboxylic acid.

  • Reduction: Amines such as 5-aminopyrimidine.

  • Substitution: Various substituted pyrimidines depending on the reagents used.

Biochemical Analysis

Biochemical Properties

5-Pyrimidinecarboxamide plays a crucial role in biochemical reactions, particularly in pyrimidine metabolism. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides . The interaction between this compound and DHODH is essential for the synthesis of uridine monophosphate (UMP), a precursor for other pyrimidine nucleotides. Additionally, this compound can interact with RNA-binding proteins, influencing RNA stability and function .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the pyrimidine biosynthesis pathway, which is crucial for DNA and RNA synthesis . This compound can also impact cell proliferation, differentiation, and apoptosis by altering the expression of genes involved in these processes . Furthermore, this compound can modulate cellular metabolism by affecting the levels of pyrimidine metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to DHODH, inhibiting its activity and thereby reducing the synthesis of UMP . This inhibition leads to a decrease in pyrimidine nucleotide levels, which can affect DNA and RNA synthesis. Additionally, this compound can interact with RNA-binding proteins, influencing RNA stability and localization . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products can have different biochemical properties and effects on cells. Long-term exposure to this compound can lead to changes in cellular metabolism and gene expression, which may result in altered cell function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cell proliferation and differentiation by modulating pyrimidine metabolism . At high doses, this compound can exhibit toxic effects, including cell cycle arrest and apoptosis. These adverse effects are likely due to the inhibition of DHODH and the subsequent depletion of pyrimidine nucleotides. Additionally, high doses of this compound can lead to metabolic imbalances and oxidative stress in cells .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the de novo synthesis of pyrimidine nucleotides. It interacts with DHODH, which catalyzes the conversion of dihydroorotate to orotate, a key step in the synthesis of UMP . This compound can also affect other metabolic pathways by modulating the levels of pyrimidine metabolites. For example, this compound can influence the synthesis of cytidine triphosphate (CTP) and uridine triphosphate (UTP), which are essential for RNA and DNA synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to RNA-binding proteins and other biomolecules, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by its interaction with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus and cytoplasm, where it interacts with various biomolecules . The targeting signals and post-translational modifications of this compound can direct it to specific organelles, influencing its activity and function . For example, the interaction of this compound with RNA-binding proteins can affect its localization to stress granules and processing bodies, which are involved in RNA metabolism and regulation .

Scientific Research Applications

5-Pyrimidinecarboxamide has several applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: It serves as a precursor for the synthesis of nucleotides and nucleosides, which are essential for DNA and RNA synthesis.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Cytosine

  • Thymine

  • Uracil

  • 5-Fluorouracil

  • 5-Aminouracil

Properties

IUPAC Name

pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-5(9)4-1-7-3-8-2-4/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXGKRWDQCEABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70326062
Record name 5-Pyrimidinecarboxamide
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Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40929-49-5
Record name 5-Pyrimidinecarboxamide
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Record name 5-Pyrimidinecarboxamide
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Record name 5-Pyrimidinecarboxamide
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Synthesis routes and methods I

Procedure details

A solution of ethyl pyrimidine-5-carboxylate (6.10 g, 40.0 mmol) in methanol (40 mL) was stirred with ammonium hydroxide (4.30 mL, 110 mmol) in a sealed tube at 50° C. for 10 hours. The reaction mixture was then concentrated and the residue was stirred in ethanol/ethyl acetate (v/v 1/4, 50 mL) at ambient temperature for 2 hours. The white precipitate was collected by filtration and dried to give the titled compound. 1H NMR (300 MHz, DMSO-d6) δ 7.85 [s (broad), 1 H], 8.33 [s (broad), 1 H], 9.18 (s, 2 H), 9.32 (s, 1 H) ppm; MS (DCI/NH3) m/z 124 (M+H)+, 141 (M+NH4)+.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (S)-4-amino-6-(1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethylamino)pyrimidine-5-carbonitrile (0.040 g, 0.10 mmol) in DMSO (1.02 mL) was added potassium carbonate (0.017 g, 0.122 mmol) followed by hydrogen peroxide (31% in water, 0.635 mL, 6.42 mmol). After stirring for 2 h the solution was poured into water and extracted with EtOAc. Organic extracts were concentrated and purified by MPLC (eluted with 0-100% (1:10:90 NH4OH:MeOH:DCM) in DCM) to afford 4-amino-6-4(1S)-1-(6-fluoro-1-(5-fluoro-3-pyridinyl)-1H-benzimidazol-2-yl)ethyl)amino)-5-pyrimidinecarboxamide as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.51 (d, J=6.85 Hz, 3H) 5.34 (quin, J=6.94 Hz, 1H) 6.57 (s, 2H) 7.04-7.22 (m, 2H) 7.43 (br. s., 2H) 7.67-7.80 (m, 2H) 7.92 (d, J=7.63 Hz, 1H) 8.21 (dt, J=9.29, 2.10 Hz, 1H) 8.71 (s, 1H) 8.81 (d, J=2.74 Hz, 1H). LC-MS (ESI) m/z 411.0 [M+H]+.
Quantity
0.017 g
Type
reactant
Reaction Step One
Name
Quantity
1.02 mL
Type
solvent
Reaction Step One
Quantity
0.635 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does pyrimidine-5-carboxamide exert its biological effects?

A1: Pyrimidine-5-carboxamide derivatives primarily act as kinase inhibitors. [, , , , ] Kinases are enzymes that play a crucial role in various cellular processes, including cell signaling, growth, and proliferation. By inhibiting specific kinases, pyrimidine-5-carboxamide derivatives can modulate these processes and potentially treat diseases like cancer, inflammation, and autoimmune disorders. [, , ]

Q2: What specific kinases are targeted by pyrimidine-5-carboxamide derivatives?

A2: Research has shown that pyrimidine-5-carboxamides can target a range of kinases. Some examples include:

  • Cyclin-dependent kinases (CDKs): These kinases regulate the cell cycle and are often dysregulated in cancer. Xylocydine, a pyrimidine-5-carboxamide derivative, has demonstrated potent inhibition of CDK1 and CDK2, leading to cell cycle arrest and apoptosis in cancer cells. []
  • Spleen tyrosine kinase (Syk): This kinase is involved in immune cell signaling and plays a role in inflammatory and autoimmune diseases. Studies have shown that specific pyrimidine-5-carboxamide derivatives can effectively inhibit Syk, leading to reduced inflammation and improved outcomes in animal models of rheumatoid arthritis. [, ]
  • Janus kinases (JAKs): These kinases are involved in signaling pathways associated with immune responses. Dual inhibition of Syk and JAK by pyrimidine-5-carboxamides has been explored as a therapeutic strategy in autoimmune and malignant diseases. []
  • Hypoxia-inducible factor prolyl hydroxylase (HIF PHD): Inhibition of HIF PHD can stimulate erythropoiesis, making pyrimidine-5-carboxamides potential candidates for treating anemia. []

Q3: How does inhibition of these kinases translate into therapeutic benefits?

A3: The therapeutic benefits depend on the specific kinase being targeted. For instance:

  • Cancer: Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, preventing tumor growth. [] Inhibition of kinases involved in tumor angiogenesis, like those in the PI3K/AKT pathway, can also hinder tumor development. []
  • Inflammation and Autoimmune Diseases: Inhibition of Syk can suppress inflammatory responses and reduce the severity of autoimmune diseases. [, ]
  • Anemia: Inhibition of HIF PHD can increase the production of red blood cells, improving anemia symptoms. []

Q4: What is the basic structure of pyrimidine-5-carboxamide?

A4: Pyrimidine-5-carboxamide consists of a pyrimidine ring with a carboxamide group (-C(=O)NH2) attached at the 5th position.

Q5: How does modifying the pyrimidine-5-carboxamide structure affect its activity?

A5: Modifications to the core structure significantly impact its activity, potency, and selectivity towards specific kinases. [, , ] Researchers have synthesized various derivatives by introducing different substituents on the pyrimidine ring and modifying the carboxamide group. These modifications can influence:

  • Target Selectivity: Specific substituents can enhance the binding affinity of the molecule towards a particular kinase, improving its selectivity profile. [, ]
  • Potency: Modifications can optimize interactions with the target kinase, increasing potency and requiring lower effective doses. []
  • Pharmacokinetic Properties: Structural changes can influence absorption, distribution, metabolism, and excretion (ADME) properties, impacting the drug's overall efficacy and safety profile. [, , ]

Q6: Are there any specific examples of how structural modifications have led to improved activity?

A6: Yes, several studies highlight the impact of structure-activity relationships:

  • A scaffold hopping approach starting from a monocyclic pyrimidine-5-carboxamide led to the discovery of novel heterobicyclic mGlu2 NAMs with enhanced rodent PK. []
  • In the development of BMX kinase inhibitors, combining irreversible and type II inhibitor design approaches with specific structural modifications led to highly potent and selective compounds. []
  • Optimization efforts to improve the pharmacokinetic profile of a series of 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide HIF PHD inhibitors led to the identification of MK-8617, which has advanced to human clinical trials for anemia. []

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